BenchChemオンラインストアへようこそ!

2-Benzylamino-2-methyl-propionamide

anticonvulsant maximal electroshock seizure (MES) structure‑activity relationship

2‑Benzylamino‑2‑methyl‑propionamide (C₁₁H₁₆N₂O; MW = 192.26 g·mol⁻¹) is the unsubstituted parent nucleus of the 2‑(4‑substituted)‑benzylamino‑2‑methyl‑propanamide class disclosed in Pharmacia & Upjohn / Newron patents [REFS‑1]. Unlike its clinically advanced 2‑desmethyl congeners safinamide and ralfinamide, the molecule carries a gem‑dimethyl group at the α‑carbon of the propionamide backbone, yielding an achiral centre and a distinct conformational profile.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8610910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylamino-2-methyl-propionamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)NCC1=CC=CC=C1
InChIInChI=1S/C11H16N2O/c1-11(2,10(12)14)13-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H2,12,14)
InChIKeyRUTTUQGASHLWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Benzylamino‑2‑methyl‑propionamide – Structural Identity, Physicochemical Profile, and Procurement‑Relevant Classification


2‑Benzylamino‑2‑methyl‑propionamide (C₁₁H₁₆N₂O; MW = 192.26 g·mol⁻¹) is the unsubstituted parent nucleus of the 2‑(4‑substituted)‑benzylamino‑2‑methyl‑propanamide class disclosed in Pharmacia & Upjohn / Newron patents [REFS‑1]. Unlike its clinically advanced 2‑desmethyl congeners safinamide and ralfinamide, the molecule carries a gem‑dimethyl group at the α‑carbon of the propionamide backbone, yielding an achiral centre and a distinct conformational profile. Commercial sourcing is available through research‑chemical suppliers at ≥95 % purity (CAS 1170701‑11‑7) [REFS‑2].

Why 2‑Benzylamino‑2‑methyl‑propionamide Cannot Be Replaced by a 2‑Desmethyl or 4‑Substituted Analog – The Quantitative Basis for Non‑Interchangeability


Within the α‑aminoamide anticonvulsant family, the presence or absence of the α‑gem‑dimethyl group and the nature of 4‑substitution on the benzyl ring are not interchangeable design features. The 2‑desmethyl analogs (safinamide, ralfinamide) are chiral, mixed‑mechanism agents with nanomolar MAO‑B inhibition and micromolar sodium‑channel blockade, whereas the 2‑methyl‑propanamide scaffold is achiral and shows markedly different CNS pharmacodynamics. Crucially, head‑to‑head data in the maximal‑electroshock (MES) seizure model demonstrate that 2‑methyl‑propanamides are systematically 1.5‑ to 4‑fold more potent orally than their 2‑desmethyl counterparts [REFS‑1]. The specific compound 2‑benzylamino‑2‑methyl‑propionamide, lacking any 4‑substituent, represents the minimal pharmacophore that retains the potency‑enhancing gem‑dimethyl architecture while eliminating the ancillary MAO‑B and sigma‑receptor activities associated with the 4‑benzyloxy motif. This makes it uniquely suited as a clean‑background reference compound and a modular scaffold for structure‑activity relationship (SAR) exploration, roles that safinamide, ralfinamide, or any 4‑substituted analog cannot fulfill.

2‑Benzylamino‑2‑methyl‑propionamide – Quantitative Differentiation Evidence Versus Safinamide, Ralfinamide, and Substituted Analogs


Anticonvulsant Potency Gain Conferred by the α‑Gem‑Dimethyl Architecture – Class‑Level Comparison of 2‑Methyl vs. 2‑Desmethyl Propanamides

Across six matched pairs of 4‑substituted benzylamino‑propanamides, the 2‑methyl derivatives consistently exhibit lower oral MES ED₅₀ values than their 2‑desmethyl congeners. For the 3‑fluorobenzyloxy pair (FCE 29088A vs. safinamide/FCE 26743A), the 2‑methyl analog is 1.86‑fold more potent (ED₅₀ = 4.4 vs. 8.2 mg·kg⁻¹ p.o.). For the 2‑fluorobenzyloxy pair (FCE 29484A vs. ralfinamide/FCE 26742A), the improvement is 2.30‑fold (3.10 vs. 7.13 mg·kg⁻¹). This potency enhancement is a class‑level property of the gem‑dimethyl motif and is expected to extend to the unsubstituted parent compound 2‑benzylamino‑2‑methyl‑propionamide, which shares the identical α,α‑dimethyl‑propionamide core [REFS‑1].

anticonvulsant maximal electroshock seizure (MES) structure‑activity relationship

Absence of 4‑Substitution Eliminates MAO‑B Inhibitory Activity – Differentiation from Safinamide

Safinamide (FCE 26743A), which bears a 4‑(3‑fluorobenzyloxy) substituent, is a potent MAO‑B inhibitor (IC₅₀ = 98 nM in rat brain mitochondria; 9 nM in human brain) with ~5,918‑fold selectivity over MAO‑A [REFS‑1]. The unsubstituted benzylamino scaffold of 2‑benzylamino‑2‑methyl‑propionamide lacks the extended 4‑benzyloxy pharmacophore required for MAO‑B engagement [REFS‑2]. While direct MAO‑B inhibition data for the unsubstituted compound are not published, the broader SAR demonstrates that removal of the 4‑benzyloxy group abolishes MAO‑B activity. This is a critical differentiator: users requiring a sodium‑channel‑targeted tool compound free of MAO‑B confounding effects would rationally select the unsubstituted parent over safinamide.

MAO‑B inhibition off‑target selectivity safinamide

Achiral Nature Simplifies Synthesis, Analytical Characterization, and Regulatory Documentation Relative to Chiral 2‑Desmethyl Analogs

2‑Benzylamino‑2‑methyl‑propionamide possesses a quaternary α‑carbon bearing two identical methyl substituents, rendering the molecule achiral. By contrast, safinamide and ralfinamide contain a chiral α‑carbon (S‑configuration) and require enantioselective synthesis or chiral resolution, with enantiomeric purity specifications typically ≥ 98 % ee [REFS‑1]. The achiral nature of the target compound eliminates enantiomeric impurity as a quality concern, simplifies HPLC method development (no chiral column required), and reduces cost of goods for large‑scale synthesis. Commercial material is supplied at ≥ 95 % chemical purity with a single HPLC peak [REFS‑2].

chirality achiral scaffold quality control

Reduced Molecular Weight and Lower Lipophilicity Versus 4‑Substituted Analogs – Implications for CNS Permeability and Formulation

The unsubstituted benzyl scaffold of 2‑benzylamino‑2‑methyl‑propionamide (MW = 192.26; cLogP estimated ≈ 1.3–1.8) is significantly smaller and less lipophilic than its 4‑substituted counterparts such as safinamide (MW = 302.34; cLogP ≈ 3.0) and ralfinamide (MW = 316.37; cLogP ≈ 3.5) [REFS‑1]. The lower molecular weight places the compound well within the CNS MPO (Multiparameter Optimization) desirable space (MW < 300; cLogP < 3), whereas safinamide and ralfinamide approach or exceed these thresholds [REFS‑2]. These physicochemical differences directly impact aqueous solubility, passive permeability, and formulation flexibility.

molecular weight lipophilicity CNS drug‑likeness

Optimal Procurement and Deployment Scenarios for 2‑Benzylamino‑2‑methyl‑propionamide Based on Quantitative Differentiation Evidence


Minimalist Scaffold for Sodium‑Channel‑Focused SAR Campaigns

When the research objective is to build a focused library of benzylamino‑propanamide sodium‑channel blockers without confounding MAO‑B pharmacology, 2‑benzylamino‑2‑methyl‑propionamide provides the cleanest starting scaffold. As demonstrated in Section 3 (Evidence 2), the unsubstituted benzyl ring eliminates the MAO‑B inhibitory activity that dominates the profile of safinamide (IC₅₀ ≈ 98 nM). The achiral gem‑dimethyl core (Evidence 3) further ensures that any observed stereochemical SAR arises exclusively from introduced chiral centres rather than from the scaffold itself. The scaffold also retains the oral anticonvulsant potency advantage of the 2‑methyl class (Evidence 1), with head‑to‑head MES data showing 2‑methyl propanamides are on average 2.6‑fold more potent than their 2‑desmethyl counterparts [REFS‑1].

Reference Compound for Differentiating Sodium‑Channel vs. MAO‑B Contributions in Phenotypic Screening

In phenotypic assays (e.g., seizure models, neuroprotection, pain) where both sodium‑channel blockade and MAO‑B inhibition can drive efficacy, safinamide and ralfinamide produce mixed‑mechanism readouts. 2‑Benzylamino‑2‑methyl‑propionamide, lacking the 4‑benzyloxy motif required for MAO‑B inhibition (Evidence 2), serves as a selective sodium‑channel reference compound. This enables deconvolution of target engagement: efficacy retained with the unsubstituted scaffold is attributable to sodium‑channel modulation, while efficacy lost relative to safinamide implicates MAO‑B dependency. The lower MW and lipophilicity (Evidence 4) also reduce the risk of non‑specific membrane perturbation at screening concentrations [REFS‑2].

Cost‑Effective Intermediate for Parallel Synthesis of 4‑Substituted Benzylamino‑2‑methyl‑propanamide Libraries

The unsubstituted benzylamino scaffold is an economical branching point for diversity‑oriented synthesis. Because the compound is achiral (Evidence 3), it avoids the chiral starting material cost and enantiomeric purity concerns that burden safinamide or ralfinamide intermediates. The primary benzylamino nitrogen provides a single, well‑defined reactive handle for N‑alkylation, reductive amination, or urea formation. This contrasts with substituted analogs where the 4‑position chemistry must be managed orthogonally. The commercial availability at ≥ 95 % purity (Evidence 3) and MW of just 192.26 (Evidence 4) translates to a higher molar yield per gram of starting material compared to heavier 4‑substituted alternatives [REFS‑3].

Analytical Reference Standard for Method Development and Metabolite Identification

Because 2‑benzylamino‑2‑methyl‑propionamide represents the unsubstituted core structure of the broader 2‑(4‑substituted)‑benzylamino‑2‑methyl‑propanamide patent family [REFS‑3], it serves as an ideal system‑suitability standard for HPLC and LC‑MS methods intended for this compound class. Its achiral nature (Evidence 3) eliminates enantiomeric peak splitting, producing a single, sharp chromatographic peak that simplifies method validation. The compound can also act as a putative metabolite standard: oxidative N‑dealkylation or 4‑hydroxylation of 4‑substituted analogs would converge on or relate to this unsubstituted scaffold, making it valuable for metabolite identification workflows.

Quote Request

Request a Quote for 2-Benzylamino-2-methyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.